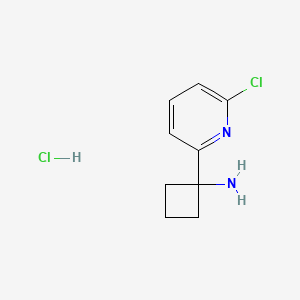
3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that features a complex molecular structure with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound's unique combination of functional groups, including fluoro, methoxy, and sulfonamide moieties, contributes to its diverse reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : To synthesize 3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, the process usually involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and benzenesulfonyl chloride.
Initial Reactions: : The 3-fluoro-4-methoxyaniline undergoes a sulfonylation reaction with benzenesulfonyl chloride to form 3-fluoro-4-methoxybenzenesulfonamide.
Quinoline Derivative Formation: : Separately, the tetrahydroquinoline derivative is synthesized through a reaction involving 2-methoxyacetyl chloride and an appropriate quinoline precursor.
Coupling Reaction: : Finally, the 3-fluoro-4-methoxybenzenesulfonamide is coupled with the tetrahydroquinoline derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial-scale production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated purification systems to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly involving the fluoro and methoxy groups.
Oxidation and Reduction: : Specific conditions can lead to oxidation or reduction of the sulfonamide or tetrahydroquinoline moiety.
Addition Reactions: : The methoxy and fluoro groups can participate in various addition reactions under suitable conditions.
Common Reagents and Conditions
Substitution: : Reagents such as sodium hydroxide, acetic acid, and various halides.
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: : Depending on the reaction type, major products can include modified sulfonamides, quinoline derivatives, or fluoro- and methoxy-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms involving sulfonamides, quinolines, and fluoroaromatic systems.
Biology: : In biological research, the compound's unique structure may interact with various biomolecules, offering potential insights into enzyme inhibition, protein binding, and receptor interactions.
Medicine: : Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: : The compound's reactivity makes it useful in the synthesis of dyes, polymers, and specialty chemicals, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
Mechanism: : The compound's mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with enzymes or receptors, altering biochemical pathways.
Molecular Targets and Pathways
Enzymes: : May inhibit specific enzymes by binding to their active sites.
Receptors: : Could modulate receptor activity, influencing signal transduction pathways.
Cellular Pathways: : Might affect cellular pathways related to inflammation, cell growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxybenzenesulfonamide
1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline
4-Fluoro-3-methoxybenzenesulfonamide
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFUSGFIZAEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)
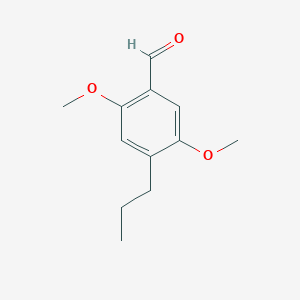
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
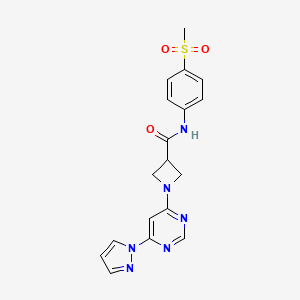
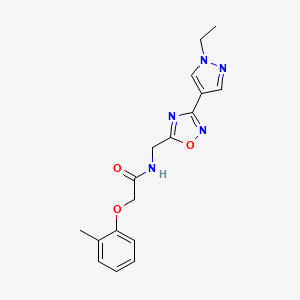
![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2546019.png)
![3-(methylsulfanyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2546020.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
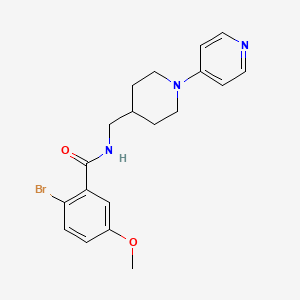
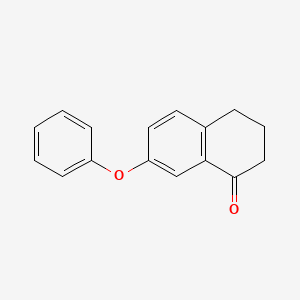
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
